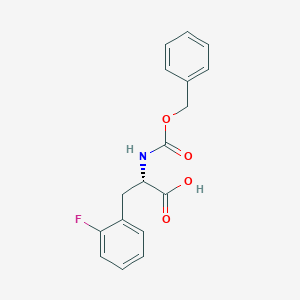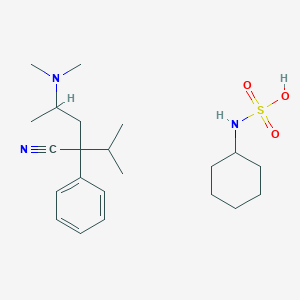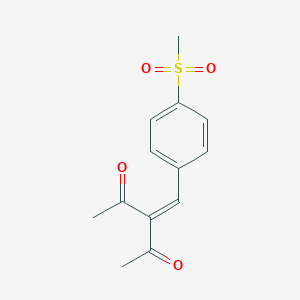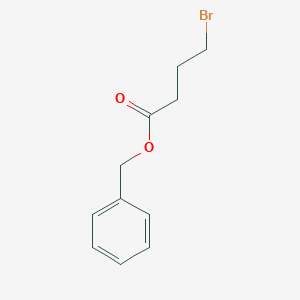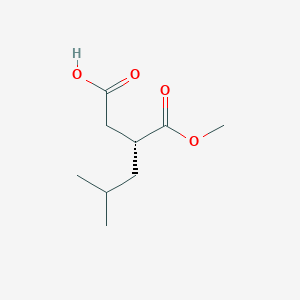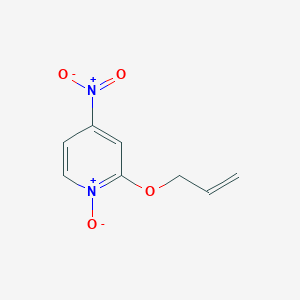
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an allyloxy group at the second position and a nitro group at the fourth position of the pyridine ring, with an additional oxide group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium typically involves the nitration of 2-(Allyloxy)pyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using agents such as hydrogen peroxide or peracids to introduce the oxide group on the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyloxy group may facilitate binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(Allyloxy)-4-nitropyridine
- 4-Nitropyridine 1-oxide
- 2-Allyloxypyridine
Uniqueness
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium is unique due to the combination of the allyloxy and nitro groups on the pyridine ring, along with the oxide group on the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
129836-41-5 |
|---|---|
分子式 |
C8H8N2O4 |
分子量 |
196.16 g/mol |
IUPAC 名称 |
4-nitro-1-oxido-2-prop-2-enoxypyridin-1-ium |
InChI |
InChI=1S/C8H8N2O4/c1-2-5-14-8-6-7(10(12)13)3-4-9(8)11/h2-4,6H,1,5H2 |
InChI 键 |
QXZWYXLBKCJZFA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
规范 SMILES |
C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
同义词 |
Pyridine, 4-nitro-2-(2-propenyloxy)-, 1-oxide (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


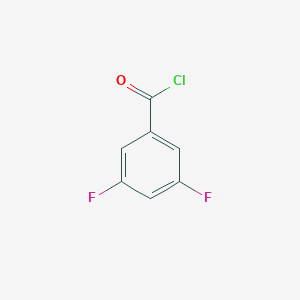

![1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol](/img/structure/B159730.png)

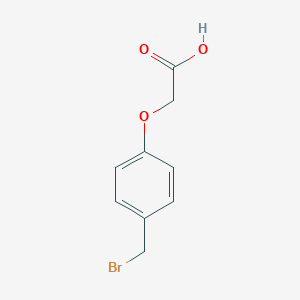
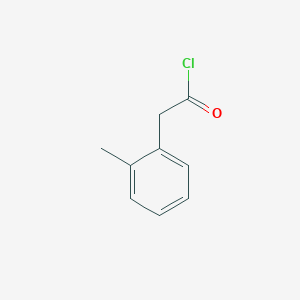
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)
![7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran](/img/structure/B159749.png)
